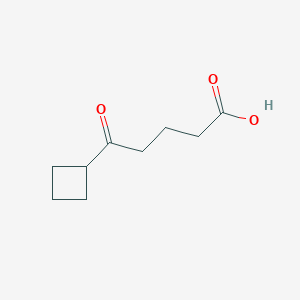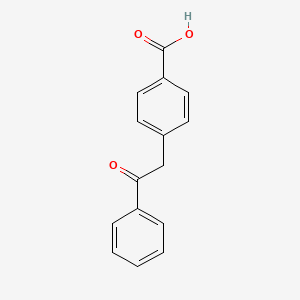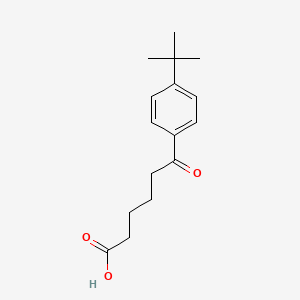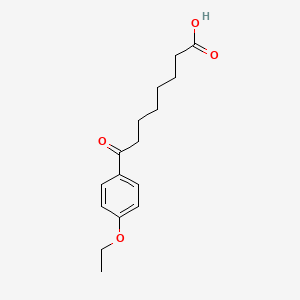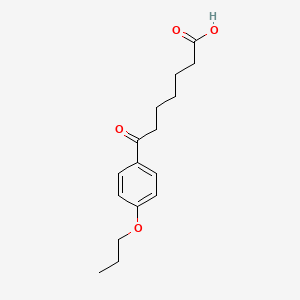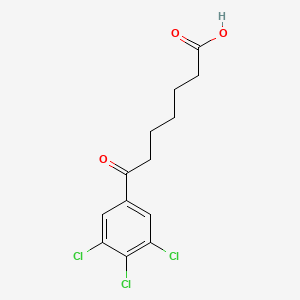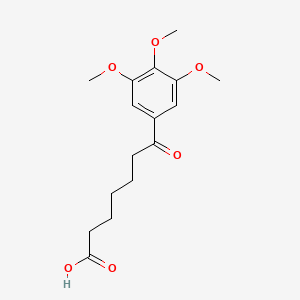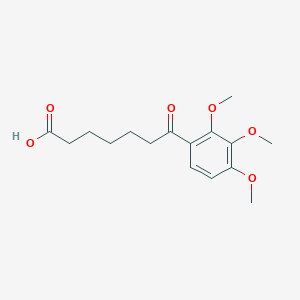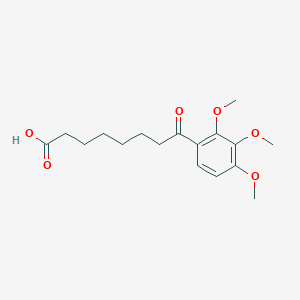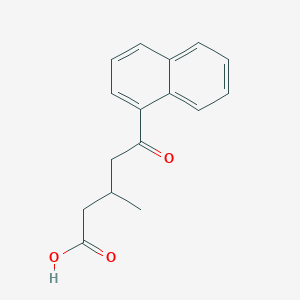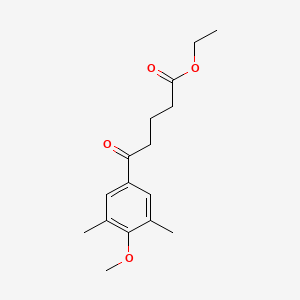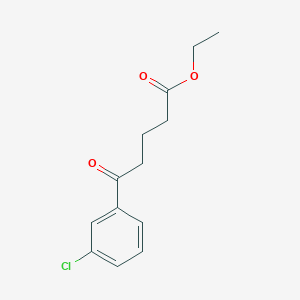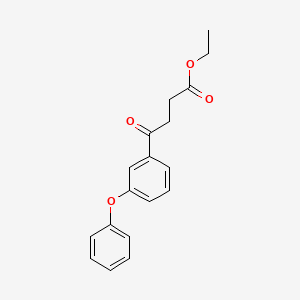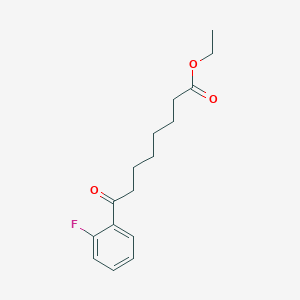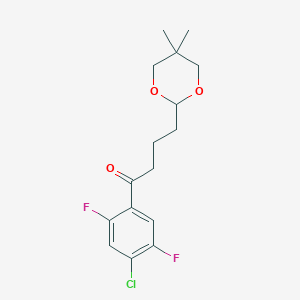
4'-Chloro-2',5'-difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, starting from commercially available materials. For instance, the synthesis of 1-(4-trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles was achieved through a four-step process beginning with 4-trifluoromethoxyaniline. The pyrrole ring was introduced using the Paal-Knorr method, and the thiazole ring was added through a series of reactions including chloroacylation and heterocyclization with thioamides or thioureas . This approach demonstrates the complexity and creativity required in organic synthesis, particularly when constructing molecules with multiple heterocyclic components.
Molecular Structure Analysis
The determination of molecular structure is crucial for understanding the properties and potential applications of a compound. For example, the crystal structure of a compound with the imidazole ring, 4-(2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole-1-yl)-2,3-dimethyl-1-phenyl-1,2dihydropyrzol-5-one, was elucidated using X-ray crystallography. It crystallizes in the monoclinic system, with molecules linked by intermolecular hydrogen bonds and exhibiting C–H⋯π interactions, which could influence its physical properties and reactivity .
Chemical Reactions Analysis
The reactivity of a compound is defined by its functional groups and molecular structure. For instance, 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid reacted with antipyrin to yield a butanoic acid derivative. Subsequent reactions with hydrazines produced pyridazinone derivatives, which were further transformed into dithio derivatives and other heterocyclic compounds. These reactions not only expanded the chemical diversity but also led to compounds with potential antimicrobial and antifungal activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are influenced by its molecular structure. For example, the electrochemical preparation of 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene demonstrated how the presence of certain functional groups could affect the outcome of a reaction. The electrolysis conditions and the nature of the substituents determined whether ene-type products or a variety of other products were formed . Additionally, the vibrational and structural properties of a compound containing a pyrazole ring were studied using both experimental and theoretical methods, revealing insights into its nonlinear optical properties and potential sites for electrophilic and nucleophilic attacks .
Applications De Recherche Scientifique
Synthetic Applications in Organic Chemistry
The chemical derivative 4'-Chloro-2',5'-difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone and its related compounds have demonstrated significant utility in organic synthesis. One study showcased the use of 5,5-dimethyl-1,3-dioxan-2-yl in the synthesis of 1,8-dioxo-octahydro-xanthenes, highlighting its role in facilitating efficient, solvent-free synthesis processes with advantages such as good product yields and simple operations (Heravi, 2009). Additionally, these compounds have been used in the development of oligophenylenevinylenes for use in photovoltaic cells, demonstrating their potential in renewable energy applications (Jørgensen & Krebs, 2005).
Catalysis and Ligand Design
The compound and its related structures are valuable in catalysis and ligand design. For instance, studies have described the preparation of phenol-based acyclic ligands with double sets of coordination sites, starting from derivatives like 4-chlorophenol. These ligands can play crucial roles in various chemical reactions and have potential applications in catalysis (Ghaffarinia & Golchoubian, 2005).
Antifungal and Antimicrobial Applications
In the pharmaceutical domain, derivatives of the compound have been explored for their potential in drug synthesis. For instance, studies have detailed the process development of Voriconazole, a broad-spectrum antifungal agent. The synthesis involves key steps where derivatives of chlorophenol, closely related to the compound , play a vital role (Butters et al., 2001). Furthermore, research into 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid derivatives has demonstrated antimicrobial and antifungal activities, underscoring the biomedical significance of these chemical structures (Sayed et al., 2003).
Environmental and Analytical Chemistry
In environmental chemistry, the related compound 4-chlorophenol has been the subject of studies focusing on catalytic ozonation for degradation, signifying the relevance of these compounds in environmental cleanup and analytical chemistry (Qi et al., 2014).
Propriétés
IUPAC Name |
1-(4-chloro-2,5-difluorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClF2O3/c1-16(2)8-21-15(22-9-16)5-3-4-14(20)10-6-13(19)11(17)7-12(10)18/h6-7,15H,3-5,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCOKSVIFWFHANM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCC(=O)C2=CC(=C(C=C2F)Cl)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClF2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646077 |
Source


|
| Record name | 1-(4-Chloro-2,5-difluorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Chloro-2',5'-difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone | |
CAS RN |
898757-41-0 |
Source


|
| Record name | 1-(4-Chloro-2,5-difluorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

